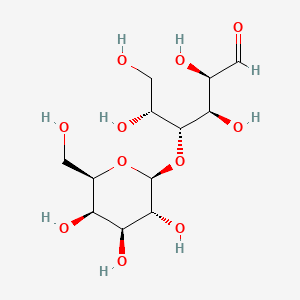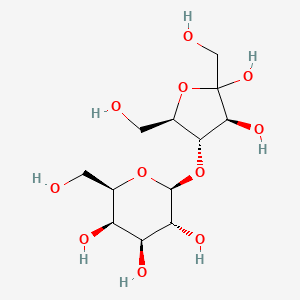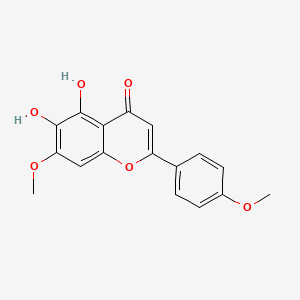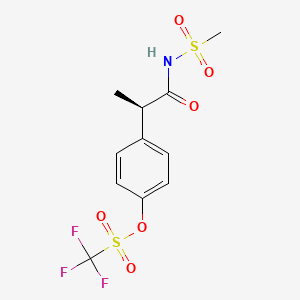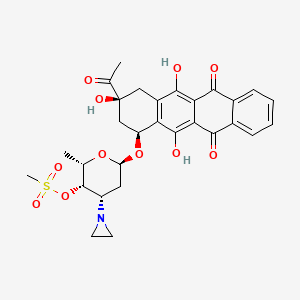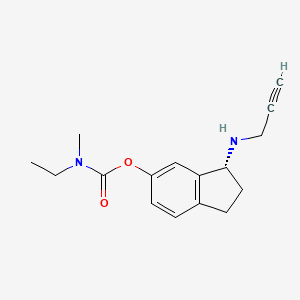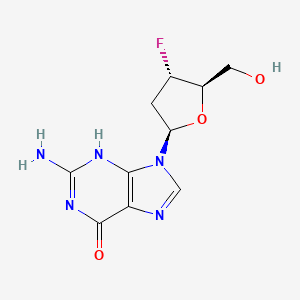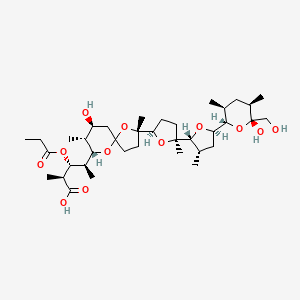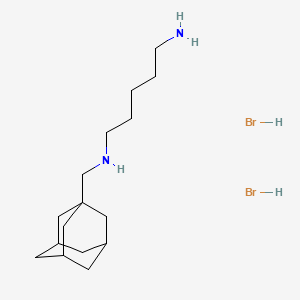
N'-(1-adamantylmethyl)pentane-1,5-diamine;dihydrobromide
Overview
Description
IEM-1754 is a dicationic adamantane derivative known for its potent blocking action on open channels of native ionotropic glutamate receptors. These receptors include quisqualate-sensitive receptors in insect muscles, N-methyl-D-aspartate receptors in cultured rat cortical neurons, and alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors in freshly isolated hippocampal cells . IEM-1754 has shown anticonvulsant potency in vivo .
Mechanism of Action
Target of Action
IEM 1754 dihydrobromide is a selective blocker of AMPA/kainate receptors, specifically acting on GluR1 and GluR3 . These receptors are subtypes of ionotropic glutamate receptors, which play a crucial role in fast synaptic transmission in the central nervous system .
Mode of Action
IEM 1754 dihydrobromide operates as a voltage-dependent open-channel blocker of AMPA receptors . It selectively blocks GluR2 subunit-lacking (Ca 2+ -permeable) receptors more potently than GluR2-containing receptors . The antagonistic action of IEM 1754 is dependent on the subunit composition of the receptor, with GluR1 and GluR3 gated channels being more sensitive to blockage than those constituted by GluR2 .
Biochemical Pathways
The primary biochemical pathway affected by IEM 1754 dihydrobromide is the glutamatergic synaptic transmission pathway. By blocking AMPA receptors, IEM 1754 dihydrobromide inhibits the fast synaptic transmission mediated by these receptors . This can lead to downstream effects such as modulation of neuronal excitability and synaptic plasticity .
Pharmacokinetics
It is known that the compound is soluble in water and dmso , which could influence its bioavailability and distribution in the body.
Result of Action
The molecular and cellular effects of IEM 1754 dihydrobromide’s action primarily involve the modulation of neuronal activity. By blocking AMPA receptors, the compound can alter synaptic transmission, potentially leading to changes in neuronal excitability and synaptic plasticity . It’s also been noted that IEM 1754 dihydrobromide potently blocks NMDA receptor channels .
Action Environment
The action, efficacy, and stability of IEM 1754 dihydrobromide can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its distribution and bioavailability . Additionally, the compound’s voltage-dependent mode of action suggests that changes in the membrane potential could influence its efficacy . .
Biochemical Analysis
Biochemical Properties
IEM 1754 Dihydrobromide plays a significant role in biochemical reactions as it acts as a voltage-dependent open-channel blocker of AMPA receptors . It selectively blocks GluA2 subunit-lacking (Ca 2+ -permeable) receptors more potently than GluA2-containing receptors . It also potently blocks NMDA receptor channels .
Cellular Effects
The effects of IEM 1754 Dihydrobromide on cells are primarily due to its ability to block AMPA and NMDA receptors . By blocking these receptors, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of IEM 1754 Dihydrobromide involves its interaction with AMPA and NMDA receptors. It acts as a voltage-dependent open-channel blocker, selectively blocking GluA2 subunit-lacking (Ca 2+ -permeable) receptors more potently than GluA2-containing receptors . This blocking action can lead to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and can be stored at room temperature .
Preparation Methods
IEM-1754 is synthesized through a series of chemical reactions involving adamantane derivativesThe reaction conditions often include the use of solvents like dimethyl sulfoxide and the application of ultrasonic techniques to enhance solubility .
Chemical Reactions Analysis
IEM-1754 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the dicationic groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups to the adamantane core, affecting its binding affinity and potency.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
IEM-1754 is widely used in scientific research due to its ability to block ionotropic glutamate receptors. Its applications include:
Chemistry: Used as a tool to study the properties and functions of glutamate receptors.
Biology: Employed in experiments to understand the role of glutamate receptors in neuronal signaling and synaptic transmission.
Medicine: Investigated for its potential anticonvulsant properties and its effects on neuronal excitability.
Industry: Utilized in the development of new therapeutic agents targeting glutamate receptors.
Comparison with Similar Compounds
IEM-1754 is compared with other dicationic adamantane derivatives such as IEM-1460 and IEM-1925. While all three compounds are potent blockers of ionotropic glutamate receptors, they differ in their potency and binding characteristics. IEM-1925, for example, has a higher potency due to its phenylcyclohexyl moiety, which enhances its binding affinity . IEM-1460, on the other hand, is similar to IEM-1754 but exhibits different voltage-dependent blocking properties .
Similar compounds include:
IEM-1460: Another dicationic adamantane derivative with similar blocking properties.
IEM-1925: A phenylcyclohexyl derivative with higher potency.
Phencyclidine: A non-adamantane compound with similar receptor blocking effects.
Properties
IUPAC Name |
N'-(1-adamantylmethyl)pentane-1,5-diamine;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2.2BrH/c17-4-2-1-3-5-18-12-16-9-13-6-14(10-16)8-15(7-13)11-16;;/h13-15,18H,1-12,17H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPHTNNJCZDROM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNCCCCCN.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


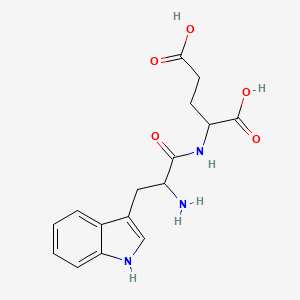
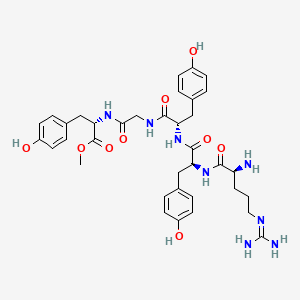
![N-[(E)-1-[5-[4,5-bis[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-3-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]tetracosanamide](/img/structure/B1674311.png)
![N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3S,4R,5R)-6-hydroxy-1-oxo-2,4-bis[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxyoxan-3-yl]acetamide](/img/structure/B1674312.png)
